3-Chlorothiophene-2-carbonyl chloride
Overview
Description
3-Chlorothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2OS and a molecular weight of 181.04 . It is a white to light yellow crystal powder . It is one of the reactants in the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a novel apoptosis inducer .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClC(=O)c1sccc1Cl
. This indicates that the molecule consists of a thiophene ring with a carbonyl chloride group at the 2nd position and a chlorine atom at the 3rd position. Chemical Reactions Analysis
This compound is used in the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole . More detailed information about its chemical reactions is not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 43-44°C and a boiling point of 113°C at 0.5mm pressure . Its density is predicted to be 1.543±0.06 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
- 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, synthesized from cinnamic acid and thionyl chloride, has been characterized by X-ray crystal structure determination, revealing interactions in its crystal structure and is further characterized by NMR and mass spectrometry (Tarighi et al., 2009).
Organic Synthesis and Reactions
- 2-Chlorothiophene has been found to react with active aromatic compounds in the presence of AlCl3, yielding 2-arylthiophenes, a key reaction in organic synthesis (Sone et al., 1986).
- The compound is also involved in the synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones, highlighting its role in producing heterocyclic compounds (Abu-El-Halawa et al., 2008).
Polymerization and Material Science
- 2,5-Dichlorothiophene polymerization with aluminum chloride–cupric chloride leads to the formation of poly-5-chloro-2,3-thienylene, demonstrating its application in the field of polymer science (Ramsey & Kovacic, 1969).
Heterocyclic Chemistry and Medicinal Applications
- The reaction of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride with various amines and subsequent processes have been used to synthesize lactams and other derivatives, which are significant in medicinal chemistry (Kudo et al., 1987).
- The compound is also a precursor in the synthesis of various antimicrobial and analgesic compounds, showing its importance in pharmaceutical research (Kumara et al., 2009).
Advanced Organic Synthesis Techniques
- It is used in the synthesis of unsymmetrical 2,3-diaryl- and 2,4-diarylthiophenes, showcasing advanced techniques in organic synthesis (Sone et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known to be a reactant in the synthesis of certain compounds , implying that it may interact with its targets through chemical reactions, possibly leading to changes in the structure or function of these targets.
Result of Action
It is used as a reactant in the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a novel apoptosis inducer . This suggests that it may have a role in inducing apoptosis, a process of programmed cell death.
Action Environment
The action, efficacy, and stability of 3-Chlorothiophene-2-carbonyl chloride can be influenced by environmental factors. For instance, it is recommended to store the compound at 4°C , indicating that temperature can affect its stability. Additionally, it is considered hazardous and can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, its handling and use require appropriate safety measures to protect both the user and the environment.
Properties
IUPAC Name |
3-chlorothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPHKTQMABHWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370970 | |
Record name | 3-Chlorothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86427-02-3 | |
Record name | 3-Chlorothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86427-02-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-chlorothiophene-2-carbonyl chloride in the synthesis of thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-ones?
A1: this compound acts as a key building block in the two-step synthesis of thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-ones. [] The process involves reacting it with 1-substituted or 1,3-disubstituted 2-pyrazolin-5-ones in the presence of calcium hydroxide and refluxing 1,4-dioxane. This reaction yields the corresponding 4-(3-chlorothiophene-2-carbonyl)pyrazol-5-ols. Subsequently, these intermediates undergo cyclization using sodium hydride in dimethylformamide (DMF) to form the desired thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-one ring system. []
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